molecular formula C9H9BrClN3 B14906596 8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine

8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine

Katalognummer: B14906596
Molekulargewicht: 274.54 g/mol
InChI-Schlüssel: NAUSRUDYPBONFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Vorbereitungsmethoden

The synthesis of 8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and isopropyl groups under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity . Industrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C9H9BrClN3

Molekulargewicht

274.54 g/mol

IUPAC-Name

8-bromo-6-chloro-3-propan-2-ylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H9BrClN3/c1-5(2)7-4-12-9-6(10)3-8(11)13-14(7)9/h3-5H,1-2H3

InChI-Schlüssel

NAUSRUDYPBONFW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CN=C2N1N=C(C=C2Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.